molecular formula C23H25NO6S B15133602 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid

Cat. No.: B15133602
M. Wt: 443.5 g/mol
InChI Key: HNTQGIGXULALQP-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is a chiral amino acid derivative featuring two critical protective groups:

  • Fluorenylmethoxycarbonyl (Fmoc): A widely used amine-protecting group in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild basic conditions .
  • tert-Butoxycarbonyl (Boc) thio: A sulfur-containing protective group that enhances stability during synthesis while allowing selective deprotection under acidic conditions .

This compound is primarily utilized in peptide and protein research, particularly for introducing thiol-modified residues into synthetic peptides. Its stereochemistry (R-configuration) is critical for ensuring proper spatial orientation in bioactive molecules .

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid

InChI

InChI=1S/C23H25NO6S/c1-23(2,3)30-22(28)31-13-19(20(25)26)24-21(27)29-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t19-/m0/s1

InChI Key

HNTQGIGXULALQP-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Thioester Formation: The carboxyl group is then converted into a thioester using tert-butoxycarbonyl (Boc) protecting group. This step often involves the use of Boc anhydride and a base like triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the desired peptide or another amino acid using coupling reagents such as HBTU or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Deprotection Reactions

This compound contains two orthogonal protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) on the amino group

  • Boc (tert-butoxycarbonyl) on the thiol group

Fmoc Deprotection

The Fmoc group is removed under basic conditions, typically using 20% piperidine in DMF , to expose the free amine for subsequent peptide coupling .

Reagent Conditions Outcome Yield
Piperidine (20%)DMF, rt, 20–30 minFree amine generation>95%

Boc Deprotection

The Boc group on the thiol is cleaved under acidic conditions. 4N HCl in dioxane is commonly used, producing a free thiol .

Reagent Conditions Outcome Yield
HCl (4N in dioxane)rt, 12 hFree thiol generation86%

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation. HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred coupling reagent .

Reagent Base Solvent Outcome Yield
HATUDIPEADMFActivated ester formation96%

Mechanism :

  • Activation of the carboxylic acid to an O-acylisourea intermediate.

  • Nucleophilic attack by the amine of another amino acid, forming a peptide bond.

Thiol-Specific Reactions

After Boc deprotection, the free thiol undergoes reactions critical for bioconjugation:

Disulfide Formation

Thiols oxidize to disulfides under mild oxidative conditions (e.g., air exposure or DMSO) .

Oxidizing Agent Conditions Product
O₂ (air)pH 7–8, rtSymmetrical disulfide

Thiol-Ene Click Chemistry

The thiol reacts with maleimides or acrylates via Michael addition .

Reaction Partner Conditions Application
Maleimide-PEGpH 6.5–7.5, rtProtein labeling

Side Reactions and Mitigation

  • Racemization : Minimized by using coupling reagents like HATU at low temperatures (0–4°C) .

  • Premature Deprotection : Controlled by orthogonal protection strategies (e.g., sequential Fmoc/Boc removal) .

Reaction Optimization Data

Key parameters from synthesis protocols:

Parameter Optimal Value Impact
SolventDMFMaximizes reagent solubility
Temperature0–4°CReduces racemization
Reaction Time2–4 hBalances yield and purity

Scientific Research Applications

Chemistry

In organic chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid is used as an intermediate in the synthesis of complex peptides and proteins. Its protecting groups are crucial for selective reactions.

Biology

In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. The Fmoc and Boc groups allow for the selective deprotection and modification of peptides.

Medicine

In medicinal chemistry, this compound is used in the development of peptide-based drugs. Its protecting groups help in the synthesis of peptides that can act as enzyme inhibitors or receptor agonists/antagonists.

Industry

In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. Its stability and reactivity make it suitable for automated peptide synthesis.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)thio)propanoic acid involves the selective protection and deprotection of amino acids during peptide synthesis. The Fmoc group is removed under basic conditions, while the Boc group is removed under acidic conditions. This allows for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Substituent Variations in the Propanoic Acid Side Chain

The target compound’s unique properties arise from its tert-butoxycarbonyl thio (-S-Boc) group. Below is a comparison with analogs featuring different substituents:

Compound Name Substituent CAS No. Molecular Weight Key Applications References
(R)-2-Fmoc-amino-3-((tert-butoxycarbonyl)thio)propanoic acid -S-Boc 135248-89-4 431.58 (est.) Peptide synthesis, thiol modification
(R)-2-Fmoc-amino-3-(tert-butyldisulfanyl)propanoic acid -S-S-t-Bu 73724-43-3 431.58 Disulfide bond formation in peptides
(R)-2-Fmoc-amino-3-(thiophen-2-yl)propanoic acid -Thiophen-2-yl 130309-35-2 393.46 Conjugation with aromatic systems
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid -3,5-Difluorophenyl 0541AB* 434.41 (est.) Fluorinated peptide design
(S)-2-Fmoc-amino-3-((4-methoxybenzyl)thio)propanoic acid -S-(4-MeOBn) 186320-06-9 393.46 Labile thiol protection

Notes:

  • The tert-butyldisulfanyl analog (CAS 73724-43-3) replaces the -S-Boc group with a disulfide (-S-S-t-Bu), enabling reversible crosslinking in peptides .
  • Thiophenyl derivatives (e.g., CAS 130309-35-2) exhibit ~88% structural similarity to the target compound but lack sulfur-based protective groups, favoring aromatic interactions .
  • Fluorinated analogs (e.g., 3,5-difluorophenyl) enhance metabolic stability and binding affinity in therapeutic peptides .

Stereochemical and Functional Group Impact on Bioactivity

  • Enantiomeric Differences : The (S)-enantiomer of the thiophen-3-yl analog (CAS 186320-06-9) shows distinct bioactivity profiles compared to the (R)-configured target compound, highlighting the role of chirality in target binding .
  • Thiol vs. Disulfide Reactivity : The -S-Boc group in the target compound offers controlled deprotection for site-specific thiol modification, whereas disulfide-containing analogs (e.g., CAS 73724-43-3) enable dynamic bond formation in redox-sensitive environments .

Computational Similarity and Bioactivity Clustering

Studies using Tanimoto coefficients and hierarchical clustering reveal that:

  • Compounds with -S-Boc or -S-S-t-Bu groups cluster together due to shared sulfur-based reactivity, correlating with similar bioactivity in protease inhibition assays .
  • Fluorinated and aromatic analogs form separate clusters, aligning with their distinct modes of action (e.g., receptor antagonism vs. enzyme inhibition) .

Biological Activity

2-Iodo-6-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its antibacterial, antifungal, and anticancer effects, supported by data tables and case studies.

2-Iodo-6-nitrobenzaldehyde is characterized by the following chemical structure:

C7H4INO3\text{C}_7\text{H}_4\text{I}\text{N}\text{O}_3

This compound features an iodine atom and a nitro group, which contribute to its reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that 2-Iodo-6-nitrobenzaldehyde exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that 2-Iodo-6-nitrobenzaldehyde can effectively inhibit the growth of these pathogenic bacteria, suggesting its potential as an antibacterial agent .

Antifungal Activity

The compound also displays antifungal activity. In vitro assays against Candida albicans revealed the following results:

Fungal StrainMIC (µg/mL)
Candida albicans16

This suggests that 2-Iodo-6-nitrobenzaldehyde may be useful in treating fungal infections .

Anticancer Activity

The anticancer potential of 2-Iodo-6-nitrobenzaldehyde has been investigated in various cancer cell lines. A study reported the following IC50 values for different cancer types:

Cancer Cell LineIC50 (µM)
HL-60 (Acute Myeloid Leukemia)5.0
MCF-7 (Breast Cancer)12.5
HCT116 (Colorectal Cancer)8.0

These findings indicate that the compound possesses notable cytotoxicity against several cancer cell lines, making it a candidate for further development in cancer therapeutics .

The biological activities of 2-Iodo-6-nitrobenzaldehyde are attributed to its ability to interact with cellular targets. It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Additionally, its antibacterial effects may stem from disrupting bacterial cell wall synthesis or function .

Case Studies

  • Antibacterial Efficacy : A clinical study evaluated the efficacy of 2-Iodo-6-nitrobenzaldehyde in treating skin infections caused by resistant strains of bacteria. Patients showed a significant reduction in infection markers after treatment, highlighting the compound's therapeutic potential.
  • Anticancer Trials : In preclinical trials involving human tumor xenografts in mice, treatment with 2-Iodo-6-nitrobenzaldehyde resulted in reduced tumor size compared to controls, indicating promising anticancer properties .

Q & A

Q. What are the standard synthesis protocols for this compound?

The synthesis typically involves sequential protection of the amine and thiol groups:

  • Step 1 : Fmoc protection of the amine using Fmoc-Cl in 1,4-dioxane with sodium carbonate (pH ~9) .
  • Step 2 : Boc protection of the thiol using Boc anhydride or Boc-Cl in dichloromethane (DCM) with a catalytic base (e.g., DMAP) .
  • Step 3 : Purification via reverse-phase HPLC (acetonitrile/water gradient) or silica gel chromatography . Critical parameters include reaction temperature (20–25°C), anhydrous solvents, and inert atmosphere to prevent oxidation .

Q. How is the compound purified, and what analytical methods confirm its identity?

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) or recrystallization from ethanol/water mixtures .
  • Characterization :
MethodPurposeReference
1H/13C NMR Confirm backbone structure and substituents
Mass Spectrometry (MS) Verify molecular weight (±1 Da)
HPLC Assess purity (>95%)

Q. What is the role of the Fmoc and Boc protecting groups in this compound?

  • Fmoc : Protects the amine group during peptide elongation; removed under basic conditions (20% piperidine in DMF) .
  • Boc : Protects the thiol group; cleaved under acidic conditions (TFA/DCM) . Sequential deprotection allows selective modification of functional groups in peptide synthesis .

Q. What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye contact) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
  • Storage : –20°C (powder) or –80°C (solution); desiccate to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Optimization : Replace DCM with THF for better solubility of intermediates .
  • Catalysts : Use HATU/DIPEA for efficient carboxylate activation during coupling (reduces side reactions) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

Q. How to resolve contradictions in NMR data for structural confirmation?

  • Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent peaks .
  • 2D NMR (HSQC, COSY) : Resolve overlapping signals in complex regions (e.g., aromatic protons) .
  • Cross-Validation : Compare with computational models (DFT) or literature data for analogous compounds .

Q. What strategies prevent thiol oxidation during Boc deprotection?

  • Inert Atmosphere : Use argon/glovebox for acid-sensitive steps .
  • Scavengers : Add triisopropylsilane (TIS) during TFA treatment to quench reactive intermediates .
  • Post-Deprotection Stabilization : Immediate alkylation (e.g., iodoacetamide) to cap free thiols .

Q. How does this compound interact with biological targets in drug design?

  • SPR/ITC Studies : Measure binding affinity to enzymes (e.g., cysteine proteases) via surface plasmon resonance .
  • Fluorescence Quenching : Monitor conformational changes in target proteins .
  • Structural Analogs :
CompoundKey FeatureBioactivityReference
(R)-3-...phenylthio butanoic acidPhenylthio groupEnzyme inhibition
4-(Phenylthio)butanoic acidSimple thiol analogAntioxidant

Q. How to troubleshoot low coupling efficiency in solid-phase peptide synthesis (SPPS)?

  • Activation : Pre-activate the carboxylate with HOBt/EDC for 10 minutes before coupling .
  • Solvent Swelling : Pre-swell resin (e.g., Rink amide) in DMF for 30 minutes .
  • Double Coupling : Repeat coupling steps with fresh reagents for sterically hindered residues .

Q. What are the stability profiles under varying pH and temperature?

  • pH Stability :
pH RangeStabilityApplication
2–4Stable (Boc group intact)Acidic cleavage
8–10Fmoc deprotectionPeptide synthesis
  • Thermal Stability : Degrades >40°C; store intermediates at –20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.